Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

COMPARE Analysis of MI-773 Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: MI-773
Cat. No.: S548242

The table below summarizes the key findings from a COMPARE analysis that evaluated MI-773's activity

profile against other compounds with known mechanisms of action [1].

Correlation . . .
Compound . . Reported Median ICso / Primary Mechanism
Coefficient (p) with .
Name Potency of Action
MI-773
MI-773 - Median ICso: 13.4 uM (Panel of MDM2-p53
(SAR405838) 274 CLs) [1] interaction inhibitor [2]
[3]
Nutlin-3a © =0.83 (p < 0.0005) Median ICso: 30 uM (Internal MDM2-p53
[1] data); ~2x less potent than M- interaction inhibitor [1]
773 [1]
RG-7112 p =0.64 (p < 0.0005) Information not provided in MDM2-p53
[1] search results interaction inhibitor [1]
YH239-EE p =0.48 (p < 0.0005) Information not provided in MDM2-p53
[1] search results interaction inhibitor [1]
MIRA-1 0 =0.35(p=5.94E- Information not provided in Reactivates mutant
05) [1] search results p53 [1]
PRIMA-1MET P =0.23 (p = 7.66E- Information not provided in Reactivates mutant
03) [1] search results p53 [1]
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This analysis demonstrates that MI-773 has a very high similarity to Nutlin-3a, the first well-characterized
MDM?2 inhibitor, confirming its mechanism of action through the p53 pathway. The correlation with

compounds that have different mechanisms of action (like mutant p53 reactivators) was significantly weaker

[1].

Experimental Data Supporting the Comparison

The COMPARE analysis is supported by concrete experimental data that also highlights MI-773's

performance.

Key Experimental Findings

¢ High Selectivity for Wild-Type TP53: MI-773 exhibited sub-micromolar anti-tumour activity in about
15% of the 274 cancer cell lines tested. TP53 mutation status was the dominant genetic
determinant of resistance. The most sensitive tumour types included melanoma, sarcoma, renal
cancer, gastric cancer, leukaemia, and lymphoma [1].

e Superior Potency: In the direct, in-house comparison, the median ICso of MI-773 was approximately
half that of Nutlin-3a, indicating superior potency [1].

o Efficacy in Neuroblastoma Models: Independent studies on neuroblastoma (which frequently
retains wild-type p53) showed that MI-773 potently suppressed cell proliferation, induced apoptosis,
and caused cell cycle arrest. It also augmented the cytotoxic effects of the chemotherapeutic agent
doxorubicin [2] [3].

Methodology of Key Experiments

The credibility of the data relies on standardized experimental protocols.

¢ COMPARE Analysis Protocol [1]:

o Cell Panel: A diverse panel of 274 annotated human cancer cell lines (CLs) was used.

o Viability Assay: Cell viability was measured after MI-773 treatment to determine the absolute
ICso value for each cell line.

o Data Correlation: The pattern of ICso values across the cell panel for MI-773 was compared
with the patterns of 181 other standard anticancer agents using a non-parametric Spearman
rank-order correlation. High correlation coefficients (p) indicate similar mechanisms of action.

e Cell Viability Assay (CCK-8) [2]:
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o Cell Seeding: Neuroblastoma cells (e.g., IMR-32, SH-SY5Y) are seeded into 96-well plates
and allowed to adhere.

o Compound Treatment: Cells are treated with a range of concentrations of MI-773 (e.g., 0.05—
20.00 uM) or a vehicle control (DMSO) for a set period (e.g., 24 hours).

o Viability Measurement: A Cell Counting Kit-8 (CCK-8) solution is added. Metabolically active
cells convert the WST-8 reagent in the kit into an orange-colored formazan dye.

o Absorbance Reading: The absorbance of the formazan dye at 450 nm is measured using a
spectrophotometer. The relative cell viability is calculated, and ICso values are determined using
graphing software.

p53 Pathway Activation by MI-773

The following diagram illustrates the mechanism of action of MI-773 and its functional consequences in the

p53 signaling pathway, as established across multiple studies [2] [3].
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Mechanism of p53 Activation by MI-773
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Interpretation Guide for Researchers

For scientists evaluating these results, the following points are critical:

e Mechanism Confirmation: The high correlation with Nutlin-3a strongly validates MI-773's intended
mechanism as a selective MDM2-p53 interaction disruptor [1].

¢ Patient Stratification Biomarker: The data unequivocally identifies wild-type TP53 status as a
primary biomarker for patient selection. Tumors with mutated TP53 are highly likely to be resistant
[1].

e Therapeutic Potential: The efficacy in preclinical neuroblastoma models, both as a single agent and
in combination with chemotherapy, supports its further investigation for pediatric cancers with an
intact p53 pathway [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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